3,4-Dihydro-2H-quinolizine-1-carbonitrile
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Overview
Description
3,4-Dihydro-2H-quinolizine-1-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2. It is characterized by a quinolizine core structure, which is a bicyclic system consisting of a six-membered ring fused to a five-membered ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-quinolizine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with a cyclic amine under acidic or basic conditions to form the quinolizine ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-quinolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
3,4-Dihydro-2H-quinolizine-1-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against various biological targets.
Materials Science: It is used as a building block in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-quinolizine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinolizine: A parent compound with a similar bicyclic structure but lacking the nitrile group.
Isoquinoline: Another heterocyclic compound with a similar ring system but different nitrogen positioning.
Pyridine: A simpler heterocyclic compound with a single nitrogen-containing ring.
Uniqueness: 3,4-Dihydro-2H-quinolizine-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other quinolizine derivatives and related heterocycles .
Properties
CAS No. |
1799420-97-5 |
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Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolizine-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h1-2,5-6H,3-4,7H2 |
InChI Key |
JFDPINZJXIKQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2C=CC=CN2C1)C#N |
Origin of Product |
United States |
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